molecular formula C6H7BrCl2N2 B591740 (5-Bromo-6-chloropyridin-2-yl)methanamine hydrochloride CAS No. 1799439-04-5

(5-Bromo-6-chloropyridin-2-yl)methanamine hydrochloride

Cat. No.: B591740
CAS No.: 1799439-04-5
M. Wt: 257.94
InChI Key: AHISFCWCAGACJV-UHFFFAOYSA-N
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Description

(5-Bromo-6-chloropyridin-2-yl)methanamine hydrochloride: is a heterocyclic aromatic compound with the molecular formula C6H7BrCl2N2. It is commonly used as a building block in organic synthesis and pharmaceutical research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Bromo-6-chloropyridin-2-yl)methanamine hydrochloride typically involves the halogenation of pyridine derivatives followed by amination. One common method includes the bromination and chlorination of pyridine to form 5-bromo-6-chloropyridine, which is then subjected to a nucleophilic substitution reaction with methanamine to yield the desired compound .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in controlled environments to maintain the stability of the compound .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in pharmaceutical and chemical research .

Scientific Research Applications

Chemistry: (5-Bromo-6-chloropyridin-2-yl)methanamine hydrochloride is widely used as a building block in the synthesis of more complex organic molecules. It is particularly valuable in the development of heterocyclic compounds and pharmaceuticals .

Biology and Medicine: In biological research, this compound is used to study the effects of halogenated pyridine derivatives on biological systems.

Industry: The compound is used in the production of various chemicals and materials, including agrochemicals and dyes. Its unique chemical properties make it a valuable intermediate in industrial processes .

Mechanism of Action

The mechanism of action of (5-Bromo-6-chloropyridin-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • 5-Bromo-6-chloropyridin-2-amine
  • 2-Bromo-6-chloropyridine
  • 6-Chloropyridin-2-ylmethanamine

Comparison: While these compounds share similar structural features, (5-Bromo-6-chloropyridin-2-yl)methanamine hydrochloride is unique due to the presence of both bromine and chlorine atoms, which confer distinct reactivity and properties. This makes it particularly useful in specific synthetic applications and research contexts .

Properties

IUPAC Name

(5-bromo-6-chloropyridin-2-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrClN2.ClH/c7-5-2-1-4(3-9)10-6(5)8;/h1-2H,3,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHISFCWCAGACJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1CN)Cl)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrCl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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